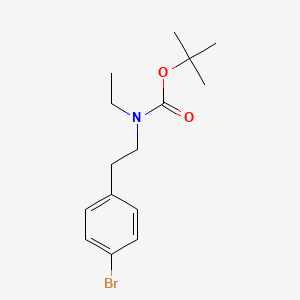Tert-butyl 4-bromophenethyl(ethyl)carbamate
CAS No.:
Cat. No.: VC13646896
Molecular Formula: C15H22BrNO2
Molecular Weight: 328.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H22BrNO2 |
|---|---|
| Molecular Weight | 328.24 g/mol |
| IUPAC Name | tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C15H22BrNO2/c1-5-17(14(18)19-15(2,3)4)11-10-12-6-8-13(16)9-7-12/h6-9H,5,10-11H2,1-4H3 |
| Standard InChI Key | CFBUVXYTDMJGSL-UHFFFAOYSA-N |
| SMILES | CCN(CCC1=CC=C(C=C1)Br)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(CCC1=CC=C(C=C1)Br)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Tert-butyl 4-bromophenethyl(ethyl)carbamate is defined by its unique molecular architecture, which combines a brominated aromatic ring with a carbamate functional group. Key structural attributes include:
-
Bromophenethyl Group: The para-bromine atom on the phenyl ring enhances reactivity in cross-coupling reactions, enabling derivatization for diverse synthetic applications.
-
Ethyl Substituent: The ethyl group on the carbamate nitrogen contributes to steric effects, influencing the compound’s stability and interaction with biological targets.
-
tert-Butyl Protection: The tert-butoxycarbonyl (Boc) group provides steric shielding, protecting the carbamate from premature hydrolysis during synthetic processes.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 328.24 g/mol | |
| IUPAC Name | tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate | |
| SMILES | CCN(CCC1=CC=C(C=C1)Br)C(=O)OC(C)(C)C | |
| InChI Key | CFBUVXYTDMJGSL-UHFFFAOYSA-N |
Synthesis and Analytical Characterization
The synthesis of tert-butyl 4-bromophenethyl(ethyl)carbamate typically involves carbamate formation via reaction of 4-bromophenethylamine with tert-butyl chloroformate. While detailed industrial protocols are proprietary, laboratory-scale methods emphasize anhydrous conditions to prevent hydrolysis. Analytical techniques for characterizing the compound include:
-
Nuclear Magnetic Resonance (NMR): and NMR spectra confirm the presence of the tert-butyl group (δ ~1.4 ppm for ) and bromophenethyl moiety.
-
Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 328.24.
-
High-Performance Liquid Chromatography (HPLC): Purity assessments ensure the compound meets research-grade standards.
| Compound | Key Feature | Potential Application |
|---|---|---|
| Tert-butyl 4-bromophenethyl(ethyl)carbamate | Brominated aryl group | Cross-coupling reactions |
| Ethyl phenylcarbamate | Simple aryl group | Enzyme inhibition studies |
| Vinyl carbamates | Unsaturated bond | Polymer chemistry |
Future Research Directions
Further studies should prioritize:
-
Biological Screening: Enzyme inhibition assays to identify molecular targets.
-
Derivatization: Exploring Suzuki-Miyaura reactions to synthesize analogs with enhanced bioactivity.
-
Toxicological Profiling: Acute and chronic toxicity studies in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume